4-[(2-Chlorophenyl)amino]quinazoline-2-thiol
Description
Properties
IUPAC Name |
4-(2-chloroanilino)-1H-quinazoline-2-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEFNIHJHCCFDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol typically involves several key steps:
Aza-reaction: This method includes the coupling of imine and electron-rich alkene, forming the quinazoline core.
Microwave-assisted reaction: This technique accelerates the reaction process, enhancing yield and purity.
Metal-mediated reaction: Transition metals like palladium or copper are used as catalysts to facilitate the formation of the quinazoline ring.
Ultrasound-promoted reaction: Ultrasonic waves are employed to increase reaction rates and improve product formation.
Phase-transfer catalysis: This method involves the transfer of a reactant from one phase into another where the reaction occurs.
Industrial production methods often utilize these synthetic routes, optimizing reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Quinazoline Core Formation
The quinazoline nucleus is commonly synthesized via Niementowski's method , which involves the cyclization of anthranilic acid derivatives with formamide or its analogs under high-temperature conditions . For example:
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Anthranilic acid derivatives react with formamide at 120–130°C to form 4(3H)-quinazolinones .
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Alternative methods include cyclization of benzoic acid derivatives with hydrazine or amines under dehydrating conditions .
Attachment of the 2-Chlorophenylamino Group
The 2-chlorophenyl amino group at position 4 is typically added via nucleophilic aromatic substitution or coupling reactions :
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Direct amination : Reaction of a quinazoline intermediate with 2-chloroaniline in the presence of a coupling agent (e.g., POCl₃ or PCl₅) .
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Substitution of a leaving group : If position 4 initially contains a halide, it can be displaced by an amine nucleophile .
Thiolation at Position 2
The introduction of the thiol group likely proceeds via nucleophilic displacement or condensation :
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For example, treatment of a quinazolinone intermediate with a thiolating agent (e.g., H₂S or P₄S₁₀) replaces an oxygen-containing group (e.g., -OH or -NH₂) with -SH .
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In some cases, thionyl chloride may first convert an -OH group to -Cl, followed by substitution with a thiol donor .
Amination at Position 4
The incorporation of the 2-chlorophenylamino group involves electrophilic substitution or coupling chemistry :
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Electrophilic substitution : A quinazoline intermediate with a leaving group (e.g., -Cl) at position 4 reacts with 2-chloroaniline under basic conditions .
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Condensation with isocyanates : Reaction of a quinazoline amine with an isocyanate derivative to form a urea linkage .
Key Reaction Conditions and Reagents
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Niementowski's cyclization : Anthranilic acid + formamide, 120–130°C .
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Thionyl chloride (SOCl₂) : Used for thiolation or halogenation .
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Coupling agents : POCl₃, PCl₅, or bases (e.g., K₂CO₃) for substitution reactions .
Structural and Analytical Data
Scientific Research Applications
Anticancer Activity
The quinazoline scaffold, including derivatives like 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol, has been extensively studied for its anticancer properties. Research indicates that compounds within this class can inhibit the epidermal growth factor receptor (EGFR), which is often overexpressed in various cancers.
Case Studies and Findings
- EGFR Inhibition : A study demonstrated that derivatives of quinazoline effectively inhibit EGFR autophosphorylation, which is critical for tumor growth and proliferation. This inhibition was linked to the compounds' ability to bind to the ATP pocket of the EGFR kinase, leading to reduced cell proliferation in cancer cell lines .
- Broad-Spectrum Antitumor Activity : Other derivatives have shown effectiveness against multiple tumor subpanels, suggesting that modifications on the quinazoline ring can enhance biological activity against different cancer types .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity, making it a candidate for developing new antimicrobial agents.
Research Insights
- Antibacterial Activity : A series of studies have reported that quinazoline derivatives possess antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of substituents on the phenyl ring significantly influences the antibacterial profile, with certain groups enhancing activity against specific bacterial strains .
- Fungal Inhibition : In addition to antibacterial properties, some derivatives have demonstrated antifungal activity, indicating a broad spectrum of action against various pathogens .
Data Tables
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Findings and Insights
- Structural Influence : The quinazoline core provides a rigid scaffold for drug design, while substituents like thiol, chloro, or CF₃ modulate electronic and steric properties .
- Synthetic Efficiency : Pyrazole derivatives (e.g., Compound 4a) achieve higher yields (77.6%) compared to multi-step fused heterocycles .
- Bioactivity Potential: Thiol-containing compounds (quinazoline-2-thiol, triazole-3-thiol) may exhibit enhanced reactivity toward cysteine residues in enzymes, a trait absent in chloro- or morpholino-substituted analogs .
Biological Activity
4-[(2-Chlorophenyl)amino]quinazoline-2-thiol, a compound with notable biological activities, belongs to the quinazoline family known for their diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound features a quinazoline core substituted with a chlorophenyl and thiol group. This unique arrangement contributes to its biological activity, particularly as an inhibitor of various enzymes and receptors.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- EGFR Inhibition : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), which is overexpressed in several cancers. This inhibition occurs via competitive binding at the ATP site, preventing autophosphorylation and subsequent signaling pathways that promote cell proliferation .
- NF-κB Pathway Modulation : Research indicates that derivatives of quinazoline can selectively inhibit the activation of NF-κB, a transcription factor involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases .
Biological Activities
The biological activities of this compound include:
- Anticancer Activity : Studies have demonstrated that quinazoline derivatives exhibit potent anticancer effects against various cell lines. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against HepG2 and MCF-7 cancer cells .
- Antimicrobial Properties : Quinazoline derivatives have also been investigated for their antimicrobial activities, showing effectiveness against a range of pathogens. The presence of the thiol group enhances their interaction with microbial targets .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound and related compounds:
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In Vitro Studies : A recent study evaluated various quinazoline derivatives for their antiproliferative activity. The results indicated that modifications at specific positions significantly impacted their potency against cancer cell lines, with some compounds outperforming established drugs like afatinib .
Compound Cell Line IC50 (nM) Compound A HepG2 0.07 Compound B MCF-7 0.91 Afatinib HepG2 1.40 - Mechanistic Insights : Another study focused on the mechanism by which these compounds inhibit NF-κB activation in macrophage-like cells. The findings suggested that selective inhibition could lead to fewer side effects compared to traditional anti-inflammatory drugs .
- Comparative Studies : Research comparing 4-aminoquinazolines with other derivatives showed that introducing halogen substituents could enhance EGFR inhibitory activity. For example, compounds with chloro or bromo groups exhibited improved binding affinity compared to their unsubstituted counterparts .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[(2-Chlorophenyl)amino]quinazoline-2-thiol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via a multi-step condensation reaction. A validated approach involves reacting 2-chlorobenzaldehyde with aminobenzophenone derivatives in ethanol under reflux, followed by thiolation using Lawesson’s reagent or thiourea. For example, a related quinazoline derivative was synthesized by condensing 4-chlorobenzaldehyde with 2-aminobenzophenone in ethanol at 313 K, followed by recrystallization from ethyl acetate . Optimization may include adjusting stoichiometric ratios (e.g., ammonium acetate as a catalyst) and solvent polarity to improve yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization is critical to isolate the thiol-containing product.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR can confirm the presence of the 2-chlorophenyl group (δ ~7.3–7.5 ppm for aromatic protons) and the quinazoline-thiol moiety (δ ~12–13 ppm for -SH, though often broad due to exchange) .
- X-ray Crystallography : Single-crystal analysis resolves the dihedral angles between aromatic rings, which influence molecular packing and biological interactions. For example, a related quinazoline derivative exhibited an 84.97° dihedral angle between the quinazoline core and substituents, critical for understanding steric effects .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., expected [M+H] for CHClNS: 296.03).
Q. How does the thiol group in this compound influence its reactivity under standard laboratory conditions?
- Methodological Answer : The -SH group is prone to oxidation, necessitating inert atmospheres (N/Ar) during synthesis. Reactivity can be probed via:
- Thiol-Disulfide Exchange : Treatment with Ellman’s reagent (DTNB) quantifies free thiols via UV-Vis absorbance at 412 nm .
- Alkylation : Reacting with iodoacetamide or methyl iodide under basic conditions (e.g., NaHCO) forms stable thioether derivatives, useful for protecting the thiol during further functionalization .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound derivatives?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified substituents (e.g., replacing Cl with F, Br, or electron-donating groups) to assess electronic effects on activity.
- Biological Assays : Use kinase inhibition assays (e.g., EGFR tyrosine kinase) or cytotoxicity screens (e.g., MTT assay on cancer cell lines) to correlate structural changes with activity. For example, quinazoline derivatives with bulky substituents showed reduced activity due to steric hindrance in ATP-binding pockets .
- Computational Docking : Molecular docking (e.g., AutoDock Vina) predicts binding modes using crystallographic data from related compounds (e.g., PDB: 1M17) .
Q. How should researchers resolve contradictory data in reported biological activities of quinazoline-thiol derivatives?
- Methodological Answer : Contradictions often arise from:
- Structural Analog Confusion : Ensure compounds are not misassigned (e.g., thiol vs. thioether forms). Validate purity via HPLC (>95%) and elemental analysis .
- Assay Conditions : Standardize protocols (e.g., cell line passage number, serum concentration). For instance, a study showed that serum-free conditions artificially amplified apoptosis in quinazoline-treated cells .
- Conformational Analysis : Use X-ray or DFT calculations to compare bioactive conformers. Dihedral angles >80° between aromatic rings may reduce membrane permeability, explaining low in vivo efficacy .
Q. What computational methods are suitable for modeling the redox behavior of the thiol group in this compound?
- Methodological Answer :
- DFT Calculations : Gaussian 09 with B3LYP/6-31G(d) basis sets can predict redox potentials and thiol pKa values. For example, calculations on similar thiols showed a pKa ~9.5, indicating partial deprotonation at physiological pH .
- MD Simulations : GROMACS can model thiol-protein interactions, such as disulfide bond formation with cysteine residues in target enzymes .
Q. What experimental strategies can elucidate the role of the thiol group in modulating enzyme inhibition?
- Methodological Answer :
- Activity-Based Probes : Synthesize a biotinylated derivative to pull down target proteins from cell lysates, followed by LC-MS/MS identification .
- Site-Directed Mutagenesis : Replace cysteine residues in the enzyme active site (e.g., Cys797 in EGFR) to test if thiol binding is essential for inhibition .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics between the thiol-containing compound and purified enzyme, comparing it to thioether analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
